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molecular formula C11H11NO3 B8814394 Methyl 2-isocyanato-3-phenylpropanoate

Methyl 2-isocyanato-3-phenylpropanoate

Cat. No. B8814394
M. Wt: 205.21 g/mol
InChI Key: JOTMMIYKEOOTNZ-UHFFFAOYSA-N
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Patent
US05209930

Procedure details

L-Phenylalanine methyl ester hydrochloride (6.00 g., 27.82 mmole) was slurried in anhydrous 1,4-dioxane (125 ml.), treated with trichloromethylchloroformate (5.05 ml., 41.86 mmole) and heated at 55° C. for 17.5 hours. The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure. The resultant residue was subjected to high vacuum distillation to afford the desired intermediate 2-isocyanato-3-phenylpropionic acid methyl ester (4.78 g., 84% yield). B.P. 83°-85° C. (100 μm Hg.) as a clear colorless liquid. 1H-NMR (200 MHz, CDCl3) δppm =3.12, dd, J=8.5 Hz., 2H (--CH2 --Ph), 3.83, s, 3H (--COOCH3), 4.28, m, 1H (--CH--CH2 --), 7.15-7.4, m, 5H (Ar--H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:14])[C@H:5]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[NH2:6].Cl[C:16]([O:19]C(Cl)=O)(Cl)Cl>O1CCOCC1>[CH3:2][O:3][C:4](=[O:14])[CH:5]([N:6]=[C:16]=[O:19])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.COC([C@@H](N)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
5.05 mL
Type
reactant
Smiles
ClC(Cl)(Cl)OC(=O)Cl
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resultant residue was subjected to high vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C(CC1=CC=CC=C1)N=C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05209930

Procedure details

L-Phenylalanine methyl ester hydrochloride (6.00 g., 27.82 mmole) was slurried in anhydrous 1,4-dioxane (125 ml.), treated with trichloromethylchloroformate (5.05 ml., 41.86 mmole) and heated at 55° C. for 17.5 hours. The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure. The resultant residue was subjected to high vacuum distillation to afford the desired intermediate 2-isocyanato-3-phenylpropionic acid methyl ester (4.78 g., 84% yield). B.P. 83°-85° C. (100 μm Hg.) as a clear colorless liquid. 1H-NMR (200 MHz, CDCl3) δppm =3.12, dd, J=8.5 Hz., 2H (--CH2 --Ph), 3.83, s, 3H (--COOCH3), 4.28, m, 1H (--CH--CH2 --), 7.15-7.4, m, 5H (Ar--H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:14])[C@H:5]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[NH2:6].Cl[C:16]([O:19]C(Cl)=O)(Cl)Cl>O1CCOCC1>[CH3:2][O:3][C:4](=[O:14])[CH:5]([N:6]=[C:16]=[O:19])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.COC([C@@H](N)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
5.05 mL
Type
reactant
Smiles
ClC(Cl)(Cl)OC(=O)Cl
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resultant residue was subjected to high vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C(CC1=CC=CC=C1)N=C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05209930

Procedure details

L-Phenylalanine methyl ester hydrochloride (6.00 g., 27.82 mmole) was slurried in anhydrous 1,4-dioxane (125 ml.), treated with trichloromethylchloroformate (5.05 ml., 41.86 mmole) and heated at 55° C. for 17.5 hours. The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure. The resultant residue was subjected to high vacuum distillation to afford the desired intermediate 2-isocyanato-3-phenylpropionic acid methyl ester (4.78 g., 84% yield). B.P. 83°-85° C. (100 μm Hg.) as a clear colorless liquid. 1H-NMR (200 MHz, CDCl3) δppm =3.12, dd, J=8.5 Hz., 2H (--CH2 --Ph), 3.83, s, 3H (--COOCH3), 4.28, m, 1H (--CH--CH2 --), 7.15-7.4, m, 5H (Ar--H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:14])[C@H:5]([CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[NH2:6].Cl[C:16]([O:19]C(Cl)=O)(Cl)Cl>O1CCOCC1>[CH3:2][O:3][C:4](=[O:14])[CH:5]([N:6]=[C:16]=[O:19])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
Cl.COC([C@@H](N)CC1=CC=CC=C1)=O
Step Two
Name
Quantity
5.05 mL
Type
reactant
Smiles
ClC(Cl)(Cl)OC(=O)Cl
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess trichloromethylchloroformate and 1,4-dioxane were removed from the reaction mixture by distillation under slightly reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resultant residue was subjected to high vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C(CC1=CC=CC=C1)N=C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.78 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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